N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

Catalog No.
S3316057
CAS No.
1353944-80-5
M.F
C14H19ClN2O3
M. Wt
298.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine...

CAS Number

1353944-80-5

Product Name

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride

IUPAC Name

N-piperidin-3-yl-2,3-dihydro-1,4-benzodioxine-5-carboxamide;hydrochloride

Molecular Formula

C14H19ClN2O3

Molecular Weight

298.76

InChI

InChI=1S/C14H18N2O3.ClH/c17-14(16-10-3-2-6-15-9-10)11-4-1-5-12-13(11)19-8-7-18-12;/h1,4-5,10,15H,2-3,6-9H2,(H,16,17);1H

InChI Key

NWUSFYFKXAUQLB-UHFFFAOYSA-N

SMILES

C1CC(CNC1)NC(=O)C2=C3C(=CC=C2)OCCO3.Cl

Canonical SMILES

C1CC(CNC1)NC(=O)C2=C3C(=CC=C2)OCCO3.Cl

Poly(ADP-ribose) polymerase 1 (PARP1) Inhibition:

PARP1 is an enzyme involved in DNA repair mechanisms, particularly single-strand break repair. Inhibiting PARP1 is a strategy being explored in cancer treatment, as cancer cells often rely more heavily on PARP1 for DNA repair compared to healthy cells [].

The study titled "Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors" investigated NSC and related compounds as potential PARP1 inhibitors []. The researchers used a combination of virtual screening and enzyme assays to identify PARP1 inhibitors. NSC was identified as one of several promising leads. However, further research is needed to determine its potency, efficacy, and safety as a PARP1 inhibitor in vivo (within a living organism).

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and a benzo[b][1,4]dioxine moiety that adds to its aromatic properties. The compound's molecular formula is C14H19ClN2O3C_{14}H_{19}ClN_{2}O_{3}, and it has a molecular weight of approximately 298.77 g/mol. The presence of both the piperidine and benzo[b][1,4]dioxine structures suggests potential for diverse biological activities and applications in medicinal chemistry.

Involving N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride are not extensively documented, compounds with similar structures often undergo various reactions typical of amides and heterocycles. These may include:

  • Nucleophilic substitutions: The amide nitrogen can participate in nucleophilic attack, which may lead to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Cyclization: The compound may also engage in cyclization reactions due to the presence of reactive functional groups.

The biological activity of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride is primarily linked to its potential as a pharmacological agent. Compounds containing similar structural motifs have been investigated for:

  • Anticancer properties: Some derivatives have shown inhibitory effects on key enzymes involved in cancer progression, such as PARP1 (poly(ADP-ribose) polymerase 1) .
  • Central Nervous System effects: The piperidine moiety suggests potential activity in modulating neurotransmitter systems, which could be beneficial in treating neurological disorders.

The synthesis of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Formation of the benzo[b][1,4]dioxine core: This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation: The introduction of the piperidine moiety is typically done through an amidation reaction where the carboxylic acid derivative reacts with piperidine under suitable conditions (e.g., coupling agents like EDC or DCC).
  • Hydrochloride salt formation: The final step often involves treating the base form with hydrochloric acid to yield the hydrochloride salt for improved solubility and stability.

N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride has potential applications in various fields:

  • Pharmaceutical development: Its structural characteristics make it a candidate for drug development targeting cancer and neurological diseases.
  • Chemical biology: It can serve as a tool compound in studies investigating enzyme inhibition mechanisms.
  • Material science: Related compounds may find use in developing new materials due to their unique electronic properties.

Interaction studies are crucial for understanding how N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride interacts with biological targets. Initial studies indicate:

  • Binding affinity: Compounds with similar structures have demonstrated varying affinities for PARP1 and other targets, suggesting that this compound may exhibit similar interactions .
  • Mechanistic insights: Further research is needed to elucidate the specific mechanisms by which this compound exerts its biological effects.

Several compounds share structural similarities with N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride. Here are some notable comparisons:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamidePyrrolidine instead of piperidinePotential CNS activityDifferent nitrogen heterocycle
N-(Piperidin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamidePiperidine at position 4Anticancer propertiesVariation in nitrogen positioning
2,3-Dihydrobenzo[b][1,4]dioxine derivativesLacks piperidine moietyVarious biological activitiesSimpler structure without nitrogen

The uniqueness of N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride lies in its specific combination of structural elements that may confer distinct pharmacological properties compared to other related compounds.

Dates

Last modified: 07-26-2023

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